molecular formula C11H12N2O2 B11456781 4,4-Dimethyl-1-phenylpyrazolidine-3,5-dione CAS No. 57186-07-9

4,4-Dimethyl-1-phenylpyrazolidine-3,5-dione

Cat. No.: B11456781
CAS No.: 57186-07-9
M. Wt: 204.22 g/mol
InChI Key: MYHPFUOKWCYFMS-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-phenylpyrazolidine-3,5-dione is a heterocyclic compound that belongs to the pyrazolidine-3,5-dione family. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . The structure of this compound consists of a pyrazolidine ring with two carbonyl groups at positions 3 and 5, a phenyl group at position 1, and two methyl groups at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1-phenylpyrazolidine-3,5-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with dimethyl acetylenedicarboxylate, followed by cyclization to form the pyrazolidine ring . The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, under reflux conditions.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as magnesium acetylacetonate can be employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-1-phenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolidine derivatives with different substituents.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in alkaline medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Pyrazolidine derivatives with additional oxygen-containing groups.

    Reduction: Pyrazolidine-3,5-diol.

    Substitution: Halogenated pyrazolidine derivatives.

Scientific Research Applications

4,4-Dimethyl-1-phenylpyrazolidine-3,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its anti-inflammatory properties and potential use in drug development.

    Industry: Utilized in the synthesis of dyes and pigments due to its stable structure and reactivity.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cyclooxygenase (COX), leading to its anti-inflammatory effects . Additionally, it can interact with DNA and proteins, disrupting cellular processes and exhibiting anticancer activity. The exact pathways and molecular targets may vary depending on the specific biological context.

Comparison with Similar Compounds

    1,2-Diphenyl-3,5-pyrazolidinedione: Known for its anti-inflammatory properties.

    4-Butyl-1,2-diphenyl-3,5-pyrazolidinedione: Used in the treatment of rheumatoid arthritis.

    4-(3-Methyl-2-butenyl)-1,2-diphenyl-3,5-pyrazolidinedione: An analgesic anti-inflammatory drug.

Uniqueness: 4,4-Dimethyl-1-phenylpyrazolidine-3,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups at position 4 enhances its stability and reactivity compared to other pyrazolidine-3,5-dione derivatives.

Properties

IUPAC Name

4,4-dimethyl-1-phenylpyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-11(2)9(14)12-13(10(11)15)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHPFUOKWCYFMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NN(C1=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30573318
Record name 4,4-Dimethyl-1-phenylpyrazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57186-07-9
Record name 4,4-Dimethyl-1-phenylpyrazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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